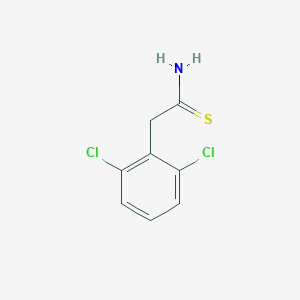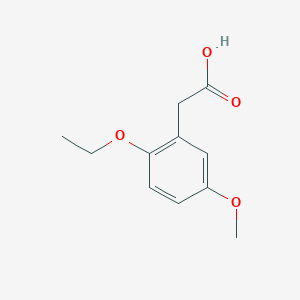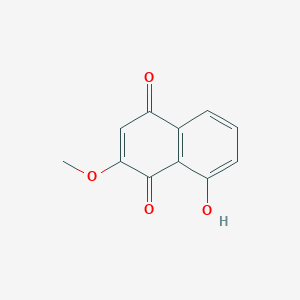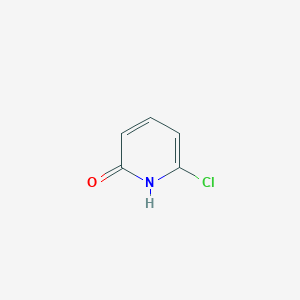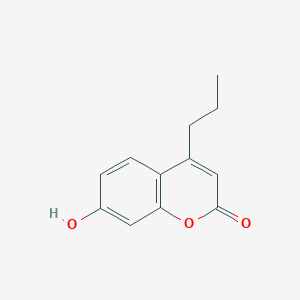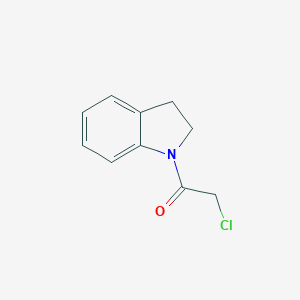
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as DEA or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1920s and has been used in scientific research as a tool for studying the central nervous system.
Mécanisme D'action
DEA acts as a stimulant of the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Effets Biochimiques Et Physiologiques
DEA has been shown to increase alertness, concentration, and mood, as well as to decrease fatigue and appetite. It can also cause an increase in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
DEA has several advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, DEA also has several limitations. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a valid prescription. This can make it difficult to obtain for scientific research purposes. Additionally, DEA has a relatively short half-life, meaning that its effects are relatively short-lived.
Orientations Futures
There are several potential future directions for research on DEA. One area of interest is the development of new amphetamine-based compounds with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of amphetamine use on the central nervous system, particularly with regard to the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Méthodes De Synthèse
DEA is synthesized by the reaction of alpha-methylphenethylamine with diethylamine and acetic anhydride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
DEA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been used as a tool to investigate the mechanisms of action of amphetamines, as well as to study the biochemical and physiological effects of these compounds.
Propriétés
Numéro CAS |
18464-55-6 |
|---|---|
Nom du produit |
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide |
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-[4-(diethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H28N2O/c1-4-23(5-2)20-13-11-19(12-14-20)16-21(24)22-17(3)15-18-9-7-6-8-10-18/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) |
Clé InChI |
HKOILBCQRPQYMT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




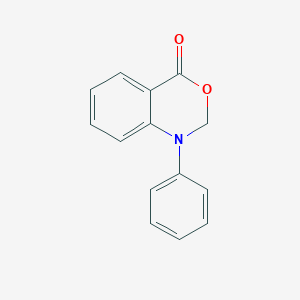
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
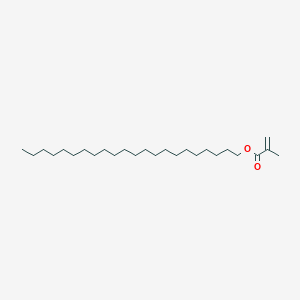
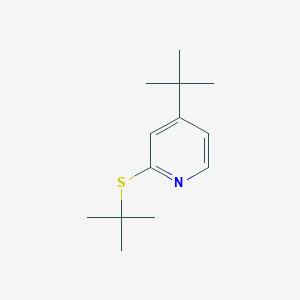
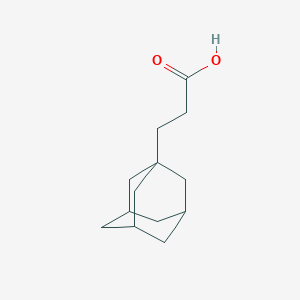
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
